molecular formula C17H19NO3S B2905443 Benzo[b]thiophen-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396889-07-8

Benzo[b]thiophen-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Cat. No.: B2905443
CAS No.: 1396889-07-8
M. Wt: 317.4
InChI Key: CMIQJLNKUJNMND-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a complex organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial processes. This compound, in particular, has garnered attention due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone typically involves multi-step organic reactions. One common approach is the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene, followed by further functionalization to introduce the spirocyclic structure. Reaction conditions such as temperature, solvent choice, and catalyst concentration are carefully controlled to achieve high yields and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and automated synthesis platforms can also be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophen-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its chemical structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In the field of chemistry, Benzo[b]thiophen-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In medicinal chemistry, this compound is being explored for its therapeutic properties. It has been investigated for its potential use in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, pharmaceuticals, and agriculture.

Mechanism of Action

The mechanism by which Benzo[b]thiophen-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other biomolecules. The compound may modulate signaling pathways, leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

  • Benzo[b]thiophene derivatives: These compounds share the thiophene core but differ in their substituents and functional groups.

  • Spiro compounds: Other spirocyclic compounds with different ring sizes and substituents.

  • Heterocyclic compounds: Compounds containing other heteroatoms such as nitrogen or oxygen in their ring structures.

Uniqueness: Benzo[b]thiophen-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone stands out due to its unique combination of a thiophene ring and a spirocyclic structure. This combination imparts distinct chemical and biological properties that are not found in simpler thiophene or spiro compounds.

Properties

IUPAC Name

1-benzothiophen-2-yl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-16(2)20-10-17(11-21-16)8-18(9-17)15(19)14-7-12-5-3-4-6-13(12)22-14/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIQJLNKUJNMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC4=CC=CC=C4S3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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